molecular formula C7H11ClN2OS B11763801 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B11763801
M. Wt: 206.69 g/mol
InChI Key: VRBFEJOUNJRRLC-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride is a thiazole derivative characterized by a methylamino substituent at the 2-position and a methyl-acetyl group at the 5-position of the thiazole ring, with a hydrochloride salt enhancing its solubility. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and anticancer agents. Its structure enables versatile reactivity, allowing substitutions at the amino or acetyl groups to generate diverse bioactive derivatives .

Properties

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.69 g/mol

IUPAC Name

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H

InChI Key

VRBFEJOUNJRRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

  • Starting Materials :

    • 3-Chloro-2,4-pentanedione (α-haloketone)

    • Methylthiourea (thioamide derivative)

  • Procedure :

    • Cyclocondensation : React 3-chloro-2,4-pentanedione (110 mmol) with methylthiourea (100 mmol) in absolute ethanol under reflux (78–100°C) for 8 hours.

    • Workup : Adjust pH to 8.5–10.5 using 10–50% NaOH, extract with ether, and recover the thiazole intermediate.

    • Acetylation : Treat the intermediate with acetyl chloride in dichloromethane to introduce the ethanone moiety.

    • Salt Formation : React the free base with HCl gas in anhydrous ether to yield the hydrochloride salt.

  • Yield : 70–73% overall yield.

Advantages and Limitations

  • Advantages : High regioselectivity, scalable for industrial production.

  • Limitations : Requires stringent pH control and multiple purification steps.

Bromo-Ethanone Intermediate Route

This method leverages a brominated intermediate to introduce the methylamino group via nucleophilic substitution.

Reaction Pathway and Conditions

  • Starting Materials :

    • 2-Bromo-1-(4-methylthiazol-5-yl)ethan-1-one

    • Methylamine (40% aqueous solution)

  • Procedure :

    • Amination : Reflux 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one (5 mmol) with methylamine (10 mmol) in ethanol for 10 hours.

    • Precipitation : Cool the mixture, filter, and wash with methanol to isolate the free base.

    • Hydrochloride Formation : Dissolve the base in ethanol, add concentrated HCl (1:1 molar ratio), and evaporate under reduced pressure.

  • Yield : 78–85%.

Advantages and Limitations

  • Advantages : High purity, minimal byproducts.

  • Limitations : Brominated starting materials are costly.

Multi-Step Synthesis from Heterocyclic Precursors

A modular approach builds the thiazole ring from smaller heterocyclic fragments, enabling customization of substituents.

Reaction Pathway and Conditions

  • Starting Materials :

    • 4-Methylthiazole-5-carboxylic acid

    • Methylamine hydrochloride

  • Procedure :

    • Esterification : Convert 4-methylthiazole-5-carboxylic acid to its ethyl ester using thionyl chloride and ethanol.

    • Amination : React the ester with methylamine in toluene at 60°C for 6 hours.

    • Ketone Introduction : Perform Friedel-Crafts acylation with acetyl chloride and AlCl₃.

    • Salt Formation : Treat with HCl in diethyl ether.

  • Yield : 65–70%.

Advantages and Limitations

  • Advantages : Flexibility in modifying substituents.

  • Limitations : Lengthy procedure with low atom economy.

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperature (°C)Time (h)
Hantzsch Synthesis70–733-Chloro-2,4-pentanedione78–1008
Bromo-Ethanone Route78–852-Bromo-1-(4-methylthiazol-5-yl)ethan-1-one80–10010
Multi-Step Synthesis65–704-Methylthiazole-5-carboxylic acid60–8014

Critical Discussion of Reaction Mechanisms

  • Hantzsch Synthesis : Proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclodehydration.

  • Bromo-Ethanone Route : SN2 displacement of bromide by methylamine, followed by acid-base neutralization.

  • Multi-Step Synthesis : Sequential functionalization ensures precise control over substituent placement .

Chemical Reactions Analysis

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Scientific Research Applications

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride has numerous applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly other thiazole derivatives.

Biology

  • Biological Activity : The compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Its interactions with various molecular targets can lead to significant biological effects.

Medicine

  • Therapeutic Potential : Ongoing research explores its application as a therapeutic agent for various diseases, including infections caused by resistant bacteria.

Industry

  • Industrial Applications : It is utilized in the development of dyes, fungicides, and other industrial chemicals due to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Candida albicans0.015 mg/mL

Antiviral Activity

Thiazole derivatives have shown promising antiviral properties. Modifications in the thiazole structure can enhance potency against viruses such as Hepatitis C virus (HCV).

Antibacterial Activity

The compound has been evaluated for antibacterial efficacy against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli200
Compound BS. aureus150
Compound CP. aeruginosa300

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride revealed that it significantly inhibited the growth of resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.
  • Therapeutic Application Research : Investigations into the compound's anti-inflammatory properties demonstrated a reduction in inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at 2-Position Substituent at 5-Position Key Properties/Applications Reference
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride Methylamino Acetyl Antimicrobial activity; precursor for derivatives targeting S. aureus
1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone Pyridylamino Acetyl Antitumor activity; inhibits kinases (e.g., c-Met, CDK1)
1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone Tosylamino Acetyl Intermediate for heterocyclic synthesis; reduced bioactivity due to bulk
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Amino Acetyl Lower lipophilicity; potential solubility challenges
1-{4-Methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride Allylamino Acetyl Conformational flexibility; unexplored bioactivity
1-(4-Methyl-2-(phenethylamino)thiazol-5-yl)ethan-1-one Phenethylamino Acetyl Discontinued; likely due to formulation challenges

Key Research Findings

  • Antimicrobial Derivatives : Compound 17 (a derivative of the target compound) showed MIC values of 2–4 µg/mL against S. aureus, outperforming ampicillin (MIC = 8 µg/mL) .
  • Anticancer Hybrids: Pyridine-thiazole hybrids derived from 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone exhibited IC₅₀ values of <10 µM against colon and breast cancer cell lines .
  • Toxicity Data: Limited toxicological data exist for the target compound, though its derivatives are generally well-tolerated in preclinical models .

Biological Activity

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride, with the CAS number 1415233-76-9, is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antiviral, antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C7H11ClN2OS
  • Molecular Weight : 206.69 g/mol
  • Structure : The compound features a thiazole ring, which is pivotal in its biological activity.

Antiviral Activity

Research indicates that thiazole derivatives exhibit significant antiviral properties. For instance, studies have shown that modifications in the thiazole structure can enhance antiviral potency against various viruses, including Hepatitis C virus (HCV) and others. The incorporation of electron-withdrawing groups and specific substitutions on the thiazole ring can optimize these effects .

Antibacterial Activity

Thiazole compounds have been evaluated for their antibacterial efficacy. In vitro studies demonstrated that certain thiazole derivatives possess moderate to high activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 100–400 μg/mL, indicating their potential as antibacterial agents .

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli200
Compound BS. aureus150
Compound CP. aeruginosa300

Antifungal Activity

The antifungal properties of thiazole derivatives are also notable. Certain compounds have shown MIC values as low as 0.7–2.8 μg/mL against various fungal strains, outperforming traditional antifungal agents like vancomycin .

Anticancer Activity

Thiazoles are recognized for their anticancer potential. Several studies have reported on the cytotoxic effects of thiazole derivatives on cancer cell lines. For example, compounds with specific structural modifications have demonstrated IC50 values below 10 µM against human melanoma and glioblastoma cells .

CompoundCell LineIC50 (µM)
Compound DU251 (glioblastoma)5
Compound EWM793 (melanoma)8

Case Studies

  • Antiviral Efficacy : A study investigated a series of thiazole derivatives for their ability to inhibit HCV replication in vitro. The results indicated that modifications at the C-3 position significantly enhanced antiviral potency, making these compounds promising candidates for further development .
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines. The findings revealed that specific substitutions on the thiazole ring led to enhanced cytotoxicity, with some compounds exhibiting selectivity towards cancer cells over normal cells .
  • Antimicrobial Spectrum : A comprehensive evaluation of thiazole derivatives against a panel of microbial strains highlighted their broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride, and how is its structure confirmed?

The compound is typically synthesized via bromination of the parent ketone followed by substitution reactions. For example, bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (precursor 5 ) can yield intermediates that react with sodium cyanide to form cyano derivatives. However, due to the toxicity of sodium cyanide, alternative routes using Pd-catalyzed coupling or Claisen–Schmidt condensation with aromatic aldehydes are preferred . Structural confirmation relies on IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H NMR (thiazole ring protons at δ 6.8–7.2 ppm, methylamino group at δ 2.8–3.1 ppm), and mass spectrometry (m/z matching molecular ion peaks) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Purification challenges include:

  • Low crystallinity : Solved via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization in methanol/ethanol .
  • Hydroscopicity : Handling under inert gas (argon/nitrogen) and storage in desiccators with anhydrous CaCl₂ .
  • Byproduct formation : Monitoring via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) and optimizing reaction stoichiometry (e.g., using 1.2 equivalents of LiCl as a catalyst) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to avoid toxic reagents like sodium cyanide while maintaining yield?

Replacing sodium cyanide with safer nucleophiles (e.g., thiourea or potassium thiocyanate) under microwave-assisted conditions reduces toxicity. For example, enaminone derivatives (e.g., 4, R′ = CN ) can be synthesized via DMF-DMA-mediated condensation instead of cyanide-based routes, achieving yields >70% with reduced hazardous waste . Alternative catalysts like PEG-400 in heterogenous systems (e.g., bleaching earth clay, pH 12.5) also improve eco-compatibility .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives of this compound?

Discrepancies in antimicrobial or antitumor activity often arise from:

  • Structural isomerism : Configurational differences (E/Z isomers) in hydrazinecarboximidamide derivatives (e.g., 5 , 7 ) alter binding to bacterial targets. Conformational studies via molecular docking (e.g., MOE software) and X-ray crystallography clarify active conformers .
  • Assay variability : Standardizing MIC (minimum inhibitory concentration) protocols against reference strains (e.g., S. aureus ATCC 25923) and using time-kill kinetics reduces false positives .

Q. How can computational methods guide the design of derivatives with enhanced CDK9 inhibitory activity?

  • Molecular docking : Targeting ATP-binding pockets (PDB: 4BCF) identifies substituents improving binding affinity. For example, fluoro- or chloro-substituted enaminones (e.g., 4, R′ = F/Cl ) exhibit >10-fold selectivity for CDK9 over CDK2 due to hydrophobic interactions with Leu83 and Asp104 .
  • QSAR modeling : Correlating logP values (1.8–2.5) with IC₅₀ data reveals optimal lipophilicity for cellular permeability .

Q. What experimental designs validate the stability of this compound under physiological conditions?

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C) and excipient compatibility for formulation .

Methodological Considerations

Q. How are spectral contradictions (e.g., NMR splitting patterns) resolved for structurally similar analogs?

  • Decoupling experiments : Differentiate overlapping signals (e.g., methylamino vs. methylthiazole protons) .
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms regiochemistry in chalcone derivatives .

Q. What protocols ensure reproducibility in biological assays for derivatives of this compound?

  • Strain validation : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .
  • Positive controls : Compare with doxorubicin (anticancer) or ciprofloxacin (antimicrobial) to normalize activity thresholds .

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